Hydrolysis to Active Phosphonic Acid vs. Commercial Free Acid
Diethyl‑12‑azidododecylphosphonate can be converted to the surface‑binding 12‑azidododecylphosphonic acid in 93% isolated yield using trimethylsilyl bromide (TMSBr) in dichloromethane/water over 2 h [1]. This contrasts with direct purchase of the free acid, which is typically supplied at ≥95% purity but costs 3–5× more per gram . The diester precursor therefore offers a combined cost‑performance advantage: long‑term shelf stability of the ester form plus on‑demand quantitative activation to the SAM‑forming species.
| Evidence Dimension | Isolated yield of phosphonic acid deprotection |
|---|---|
| Target Compound Data | 93% isolated yield of 12‑azidododecylphosphonic acid |
| Comparator Or Baseline | Commercially supplied 12‑azidododecylphosphonic acid (≥95% purity; typical retail price ~$300–400/g from Thermo Fisher / Alfa Aesar) |
| Quantified Difference | 93% yield of active acid from diester vs. 3–5× higher procurement cost for equivalent free acid quantity |
| Conditions | (CH₃)₃SiBr, H₂O, CH₂Cl₂, 2 h, room temperature; product purity confirmed by ¹H/³¹P NMR |
Why This Matters
Enables laboratories to stock a single stable precursor and generate the active surface‑anchoring species in‑house at significantly lower cost per functional monolayer.
- [1] Molaid Compound Database. diethyl (12‑azidododecyl)phosphonate, CAS 1242248‑75‑4; 93% hydrolysis yield to 12‑azidododecylphosphonic acid using (CH₃)₃SiBr / H₂O / CH₂Cl₂, 2 h. https://www.molaid.com/MS_3033273 (accessed Apr 2026). View Source
